molecular formula C14H17ClN4O3 B2837169 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide CAS No. 1394710-99-6

2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide

Cat. No.: B2837169
CAS No.: 1394710-99-6
M. Wt: 324.77
InChI Key: PLRAVYGDSMLURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a carboxamide group, a chloro group, and an oxadiazole moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Substitution reactions:

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethyl group or the oxadiazole ring.

    Reduction: Reduction reactions can target the carboxamide group or the oxadiazole ring.

    Substitution: The chloro group can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can replace the chloro group under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications could include antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and the carboxamide group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide
  • 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-thiadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide
  • 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpyridine-3-carboxamide

Uniqueness

The uniqueness of 2-chloro-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylpyridine-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of the ethoxyethyl group and the oxadiazole ring, in particular, may enhance its potential as a versatile intermediate in organic synthesis and as a candidate for various scientific applications.

Properties

IUPAC Name

2-chloro-N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O3/c1-4-21-9(2)13-17-11(22-18-13)8-19(3)14(20)10-6-5-7-16-12(10)15/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRAVYGDSMLURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NOC(=N1)CN(C)C(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.